molecular formula C15H15ClN4O2S B406802 8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303970-51-6

8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B406802
CAS No.: 303970-51-6
M. Wt: 350.8g/mol
InChI Key: PXYXJNCVYGJWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C15H15ClN4O2S This compound is part of the purine family, which is known for its significant biological and pharmacological activities

Preparation Methods

The synthesis of 8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 7-ethyl-3-methylxanthine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The chlorobenzyl group may enhance its binding affinity or specificity, while the sulfanyl linkage could influence its reactivity and stability .

Comparison with Similar Compounds

Similar compounds include other purine derivatives with various substitutions at different positions:

These compounds share the purine core but differ in their substituents, which can significantly alter their chemical properties and biological activities

Properties

IUPAC Name

8-[(2-chlorophenyl)methylsulfanyl]-7-ethyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S/c1-3-20-11-12(19(2)14(22)18-13(11)21)17-15(20)23-8-9-6-4-5-7-10(9)16/h4-7H,3,8H2,1-2H3,(H,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYXJNCVYGJWHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1SCC3=CC=CC=C3Cl)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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